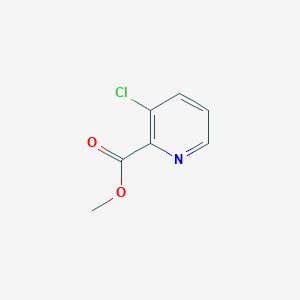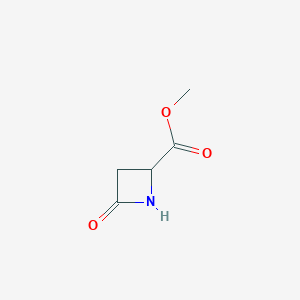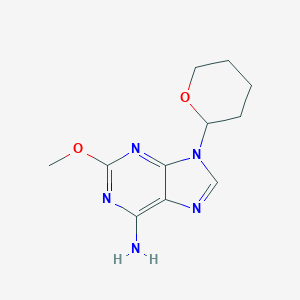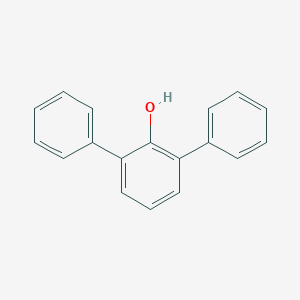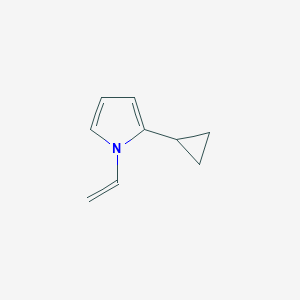
2-Cyclopropyl-1-vinyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“2-Cyclopropyl-1-vinyl-1H-pyrrole” is a chemical compound with the molecular formula C9H11N . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of pyrroles, including derivatives like “2-Cyclopropyl-1-vinyl-1H-pyrrole”, can be achieved through various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Another method involves the use of ruthenium-based pincer-type catalysts for the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .Molecular Structure Analysis
The molecular structure of “2-Cyclopropyl-1-vinyl-1H-pyrrole” consists of a pyrrole ring with a vinyl group and a cyclopropyl group attached. The molecular weight is approximately 133.19 .Chemical Reactions Analysis
Pyrrole derivatives, including “2-Cyclopropyl-1-vinyl-1H-pyrrole”, can undergo various chemical reactions. For instance, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride . They can also undergo Michael addition with electrophilic olefins .Zukünftige Richtungen
The future directions for “2-Cyclopropyl-1-vinyl-1H-pyrrole” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, organic azides, which are a group of universal reagents, play an important role in chemistry, biochemistry, materials science, and the development of new drugs . Therefore, studying the reactions of pyrrole derivatives with these reagents could open up new possibilities.
Eigenschaften
IUPAC Name |
2-cyclopropyl-1-ethenylpyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-10-7-3-4-9(10)8-5-6-8/h2-4,7-8H,1,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOBIUVIQOCFQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=CC=C1C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1-vinyl-1H-pyrrole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(3-Methoxyphenyl)ethyl]phenol](/img/structure/B49715.png)
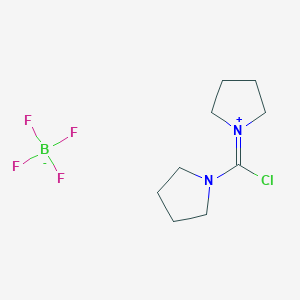
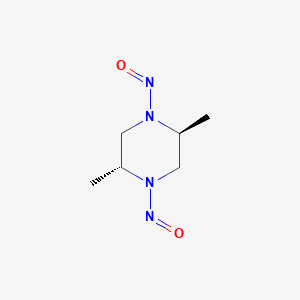
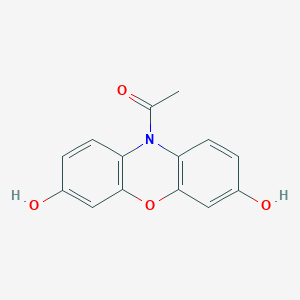

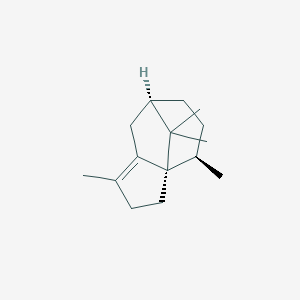
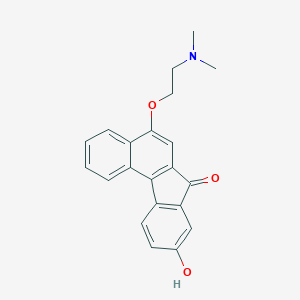
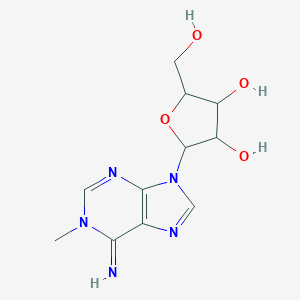
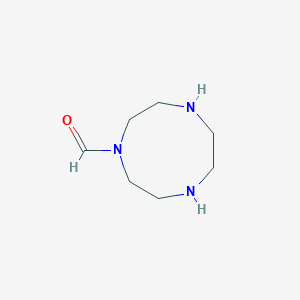
![(2E,4E,6E,8E,10E)-N'-[(2S)-1-[[(4'R,6S,11aS)-4'-methyl-1'-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoyl]-1,3,7-trioxospiro[5,6,9,10,11,11a-hexahydropyrrolo[1,2-e][1,5]oxazonine-2,2'-pyrrolidine]-6-yl]amino]-1-oxo-3-phenylpropan-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B49730.png)
